1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenethyl group, a pyridinylpiperidinylmethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Methoxyphenethyl Intermediate: The initial step involves the preparation of the 4-methoxyphenethyl intermediate. This can be achieved through the reaction of 4-methoxybenzyl chloride with ethylamine under basic conditions.
Synthesis of the Pyridinylpiperidinylmethyl Intermediate: The next step involves the synthesis of the pyridinylpiperidinylmethyl intermediate. This can be accomplished by reacting 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of the two intermediates with an isocyanate derivative to form the desired urea compound. This reaction is typically carried out under mild conditions using a catalyst such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenethyl)-3-(pyridin-4-yl)urea: Lacks the piperidinylmethyl group.
1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: Contains a pyridin-3-yl group instead of a pyridin-4-yl group.
1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-3-yl)methyl)urea: Contains a piperidin-3-yl group instead of a piperidin-4-yl group.
Uniqueness
1-(4-Methoxyphenethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-27-20-4-2-17(3-5-20)6-13-23-21(26)24-16-18-9-14-25(15-10-18)19-7-11-22-12-8-19/h2-5,7-8,11-12,18H,6,9-10,13-16H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFITPBHAKNCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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